Coniferyl alcohol
Overview
Description
Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .
Synthesis Analysis
Coniferyl alcohol is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to coniferyl alcohol .Molecular Structure Analysis
The molecular structure of Coniferyl alcohol is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of coniferyl alcohol crystals showed orientation dependence, which helped in band assignment .Chemical Reactions Analysis
Evaporation of coniferyl alcohol starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .Physical And Chemical Properties Analysis
Coniferyl alcohol is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .Scientific Research Applications
Lignification Process
Coniferyl alcohol plays a crucial role in the lignification process in plants. It serves as the primary substrate for peroxidase-mediated lignification, essential for cell wall strengthening and plant rigidity. Coniferyl alcohol facilitates the conversion of active peroxidase to lignin and prevents the formation of inactive intermediates. This conversion is necessary for cell wall peroxidase activities, ultimately leading to the formation of lignin in plants (Mäder & Füssl, 1982).
Bioconversion and Biosynthesis
Coniferyl alcohol is involved in bioconversion processes, acting as a precursor for lignin biosynthesis. Efforts to enhance the bioconversion rates of eugenol to coniferyl alcohol in Escherichia coli have shown significant potential for industrial applications. Such studies have focused on improving yield, bioconversion rates, and productivity (Zhou et al., 2021).
Growth and Toxicity in Plant Cells
Coniferyl alcohol at high concentrations can hinder the growth of tobacco cells and Nicotiana benthamiana seedlings. It is metabolized by plant cells into various compounds, including ferulic acid and coniferin. Such studies highlight the potential toxic effects of coniferyl alcohol on plant growth and development (Väisänen et al., 2015).
Atmospheric Stability and Degradation
Coniferyl alcohol's atmospheric stability and its degradation kinetics have been studied in relation to wood burning emissions. It undergoes effective degradation by OH radicals, and its atmospheric lifetime is predominantly controlled by these radicals (Liu et al., 2020).
Application in Lignin Chemistry
Coniferyl alcohol serves as a model compound in lignin chemistry, providing insights into the structural and chemical aspects of lignin formation and degradation. It is also used in the synthesis of various bioactive products and serves as a precursor for antioxidant compounds (Amer et al., 2019).
Synthesis and Analytical Studies
Simplified methods for the preparation of coniferyl and sinapyl alcohols have been developed, enabling easier access for researchers. These methods focus on regioselective reduction, making these monolignols readily available for various research applications (Kim & Ralph, 1996).
Safety And Hazards
Future Directions
Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .
properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Record name | coniferyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186489 | |
Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |
Record name | Coniferyl alcohol | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
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Vapor Pressure |
0.0000088 [mmHg] | |
Record name | Coniferyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Coniferyl alcohol | |
CAS RN |
32811-40-8, 458-35-5 | |
Record name | trans-Coniferyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coniferyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |
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Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |
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Record name | (E)-Coniferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |
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Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CONIFERYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |
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Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 °C | |
Record name | Coniferyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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